Dodecyl acrylate
Overview
Description
Dodecyl acrylate is a compound that has been studied in various contexts due to its interesting properties and applications. It is a monomer that can be polymerized into poly(dodecyl acrylate), which is used in various applications due to its hydrophobic nature and ability to form polymers with specific characteristics .
Synthesis Analysis
The synthesis of dodecyl acrylate-based polymers and copolymers has been explored in several studies. For instance, graft copolymers with a well-defined structure were prepared by radical copolymerization of acrylamide and poly(dodecyl acrylate) macromonomers, which were synthesized by telomerization of dodecyl acrylate with 2-mercaptoethanol followed by reaction with acryloyl chloride . Additionally, amphiphilic copolymer molecular brushes with side chains consisting of alkyl and oligo(ethylene glycol) blocks were synthesized via conventional radical polymerization, demonstrating the versatility of dodecyl acrylate in forming copolymers with various compositions .
Molecular Structure Analysis
The molecular structure of dodecyl acrylate and its polymers has been a subject of interest. For example, the molecular dynamics and structure of complexes formed by micelles of dodecyl-substituted poly(ethylene glycol) with poly(methacrylic acid) and poly(acrylic acid) were studied, revealing insights into the conformation and mobility of these complexes in aqueous solutions .
Chemical Reactions Analysis
Dodecyl acrylate is involved in various chemical reactions, particularly polymerization. The reactivity ratios of dodecyl acrylate with other monomers have been studied to understand the copolymerization behavior and to produce copolymers with desired properties . The reaction between dodecylamine and (meth)acrylic acid, leading to the formation of dodecylammonium (meth)acrylate, is another example of the chemical reactivity of dodecyl acrylate, which can be used to create surfactants with polymerizable counterions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecyl acrylate and its polymers have been extensively studied. The hydrophobic association behavior of copolymers containing dodecyl acrylate units was investigated using fluorescence and dynamic light scattering, revealing the formation of micelles and aggregates depending on the composition . The thermotropic liquid crystal behavior of long-chain n-alkylammonium polyacrylates, including dodecyl derivatives, was analyzed, showing the presence of smectic phases . Moreover, the adsorption and aggregation properties of multichain anionic amphiphilic oligomers consisting of dodecyl acrylamide and sodium acrylate were characterized, demonstrating their ability to form micelles and adsorb at the air-water interface .
Scientific Research Applications
1. Interfacial Tension in Miscible Fluids
Research by Zoltowski et al. (2007) investigated the existence of an effective interfacial tension (EIT) between miscible fluids using dodecyl acrylate and poly(dodecyl acrylate). This study found that dodecyl acrylate drops maintained quasi-steady diameters long after the mechanical relaxation time, suggesting an EIT between these fluids. The EIT was determined using Vonnegut's equation and was found to decrease with temperature and increase with concentration differences between the monomer and polymer-monomer fluid (Zoltowski et al., 2007).
2. Polymerization of Dodecyl Acrylate
Beers and Matyjaszewski (2001) studied the atom transfer radical polymerization (ATRP) of dodecyl acrylate, aiming to yield polymers with predetermined molecular weights and low polydispersities. They improved the molecular weight control and polydispersities by using a soluble catalyst formed by complexing copper with 4,4′-di(5-nonyl)-2,2′-bipyridine (Beers & Matyjaszewski, 2001).
3. Polymer Network Liquid Crystals
Lee, Gou, Peng, and Wu (2016) demonstrated a polymer network liquid crystal (PNLC) with negligible hysteresis and submillisecond response time by doping about 1% dodecyl acrylate into a liquid crystal/monomer precursor. This development has potential applications in spatial light modulators, laser beam control, and optical communications in the infrared region (Lee, Gou, Peng, & Wu, 2016).
4. Photopolymerization Investigations
Wang, Li, Dai, Du, Zheng, and Bai (2013) conducted a detailed study on the photopolymerization of methyl acrylate in the presence of trithiocarbonates, which has implications for understanding and improving polymerization processes using dodecyl acrylate and similar compounds (Wang et al., 2013).
5. Adsorption Studies
Liu, Zheng, and Wang (2010) synthesized chitosan-g-poly (acrylic acid)/vermiculite hydrogel composites, incorporating dodecyl acrylate, for adsorption studies. This research is significant for understanding the adsorption capabilities of polymers in wastewater treatment processes (Liu, Zheng, & Wang, 2010).
6. Nanotechnology in Art Conservation
Grassi et al. (2007) reported the use of sodium dodecyl sulfate/propylene carbonate based aqueous micellar solutions, including dodecyl acrylate, in the conservation of Vecchietta's wall paintings. This research demonstrates the application of nanotechnology in the field of art conservation (Grassi et al., 2007).
7. Conductive Thin Films and Graphene Applications
Wang, Yu, Dong, and Lifeng (2013) explored the use of dodecyl acrylate in the fabrication of graphene conductive thin films, which is relevant for applications in solar cells and super-capacitors (Wang, Yu, Dong, & Lifeng, 2013).
Safety And Hazards
properties
IUPAC Name |
dodecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSTUDLECTMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-92-4 | |
Record name | Lauryl acrylate polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26246-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022178 | |
Record name | Lauryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dodecyl acrylate | |
CAS RN |
2156-97-0 | |
Record name | Lauryl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90IK36WGVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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